molecular formula C22H16BrN3O2 B2387961 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 941930-23-0

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2387961
CAS No.: 941930-23-0
M. Wt: 434.293
InChI Key: AQWVZYDRUSZDHC-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a bromophenyl group, a pyridazinone core, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common route starts with the bromination of a phenyl ring, followed by the formation of a pyridazinone core through cyclization reactions. The final step involves the coupling of the pyridazinone intermediate with naphthylacetamide under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide lies in its bromophenyl group, which imparts distinct reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₇BrN₄O₂
  • Molecular Weight : 433.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl and naphthalenyl groups enhance binding affinity, potentially leading to modulation of biological pathways involved in various diseases, particularly cancer.

Anticancer Potential

Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through caspase activation pathways.

Cell Line Compound Tested IC50 (µM) Mechanism
MCF7 (Breast Cancer)4b (3-Cl)15.0Caspase activation
PC3 (Prostate Cancer)4c (4-Cl)12.5Apoptosis induction
SKNMC (Neuroblastoma)4d (5-Br)20.0Cell cycle arrest

Enzyme Interaction Studies

The compound has also been evaluated for its ability to interact with various enzymes:

  • Enzyme Inhibition : The compound demonstrated inhibitory effects on certain kinases involved in cancer progression.
  • Receptor Binding : Binding assays indicated a strong affinity for sigma receptors, which play roles in tumor growth and metastasis.

Case Studies

  • Study on Apoptosis Induction :
    A study conducted on MCF7 cells revealed that treatment with related pyridazinone compounds resulted in increased levels of activated caspases (3, 8, and 9), indicating a robust apoptotic response. The study compared the effects with doxorubicin, highlighting the potential of these compounds as alternative therapeutic agents.
  • In Vivo Efficacy :
    In vivo studies using xenograft models demonstrated that the compound could significantly reduce tumor size compared to control groups, suggesting its potential for further development as an anticancer drug.

Research Findings

Research into the biological activity of this compound is ongoing, with several key findings:

  • The presence of the bromophenyl group enhances lipophilicity and may improve bioavailability.
  • Structural modifications are being explored to optimize the pharmacological profile and reduce potential side effects.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-17-10-8-16(9-11-17)19-12-13-22(28)26(25-19)14-21(27)24-20-7-3-5-15-4-1-2-6-18(15)20/h1-13H,14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWVZYDRUSZDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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